molecular formula C15H20N2O2 B14479208 5-tert-Butyl-L-tryptophan CAS No. 69527-38-4

5-tert-Butyl-L-tryptophan

Cat. No.: B14479208
CAS No.: 69527-38-4
M. Wt: 260.33 g/mol
InChI Key: RKDCXTXXHBZOBP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, designed for advanced research applications. This compound features a tert-butyl group introduced at the 5-position of the indole ring, a modification that significantly alters the steric and electronic properties of the molecule compared to its native counterpart. In biochemical research, such specifically alkylated tryptophan analogs are of high interest for exploring the structure-activity relationships of amino acid transporters . The tert-butyl group is a large, bulky substituent, and its incorporation into the indole ring system is a strategy used to probe binding pockets and inhibit biological activity, as seen in studies of other tert-butylated molecules . Researchers utilize these analogs to investigate and modulate critical physiological processes that involve native tryptophan, including protein synthesis and neurotransmitter production . This compound is supplied for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use. Handle with care in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69527-38-4

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

(2S)-2-amino-3-(5-tert-butyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)10-4-5-13-11(7-10)9(8-17-13)6-12(16)14(18)19/h4-5,7-8,12,17H,6,16H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

RKDCXTXXHBZOBP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2CC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 5 Tert Butyl L Tryptophan and Analogues

Strategies for Regioselective Indole (B1671886) Tert-Butylation at the 5-Position

Direct and regioselective introduction of a tert-butyl group at the C5 position of the L-tryptophan indole ring is a challenging synthetic transformation. The indole nucleus is susceptible to electrophilic substitution at multiple positions, with the C3 position being the most nucleophilic, followed by C2, and then positions on the benzene (B151609) ring.

Strategies to achieve C5-selectivity often rely on directing group effects or by leveraging the inherent electronic properties of a pre-functionalized indole. While direct Friedel-Crafts tert-butylation of tryptophan itself is complicated by side reactions and lack of selectivity, approaches starting from a substituted indole precursor are more common. For instance, the synthesis of related compounds like 5-tert-butyl-substituted isatins has been achieved, which can then potentially be converted to the corresponding tryptophan derivatives. researchgate.net

Another plausible strategy involves a multi-step sequence where a functional group that can be introduced regioselectively at the C5 position is later converted to a tert-butyl group. For example, a C5-halogenated tryptophan derivative could potentially undergo metal-catalyzed cross-coupling reactions, although introducing a tert-butyl group via this method is not straightforward.

Chiral Synthesis and Stereochemical Control in L-Tryptophan Modification

Maintaining the L-configuration at the α-carbon is paramount during the synthesis and modification of tryptophan analogues. Any harsh reaction conditions that could lead to racemization must be avoided. Several asymmetric synthesis strategies have been developed to produce optically active tryptophan derivatives.

One notable method is the use of the Schöllkopf chiral auxiliary . This approach allows for the diastereoselective alkylation of a chiral glycine (B1666218) equivalent. By employing this method, various substituted indole moieties can be coupled to the alanine (B10760859) synthon, ensuring the desired stereochemistry of the final tryptophan analogue. acs.org

Another powerful technique is the palladium-mediated heteroannulation reaction . This method constructs the indole ring from a substituted o-iodoaniline and a chiral alkyne precursor, thereby setting the stereocenter early in the synthetic sequence. chim.it

During modifications of the indole ring on a pre-existing L-tryptophan scaffold, it is crucial to employ mild reaction conditions to prevent racemization. For instance, photocatalytic C2-alkylation of tryptophan-containing peptides has been shown to proceed without loss of stereochemical integrity. rsc.orgacs.org

Protecting Group Chemistry in the Synthesis of Tert-Butylated Tryptophans

Protecting groups are essential in the synthesis of tryptophan derivatives to prevent unwanted side reactions at the α-amino group, the carboxylic acid, and the indole nitrogen. The choice of protecting group is critical, especially when dealing with acid-sensitive moieties like the tert-butyl group.

The indole nitrogen (N-in) is often protected to prevent its participation in side reactions. Common protecting groups for the indole nitrogen include the tert-butyloxycarbonyl (Boc) and formyl (For) groups. peptide.com The Boc group is particularly relevant as its removal under acidic conditions is the source of the tert-butyl cations that can lead to unwanted tert-butylation of the indole ring. researchgate.net Paradoxically, N-in-Boc protection can also prevent other side reactions, such as alkylation by linkers in solid-phase peptide synthesis (SPPS). researchgate.net

The use of the N-in-formyl group has been investigated as a way to prevent tert-butylation of the indole side chain during the acidolytic removal of other tert-butyl-based protecting groups. nih.gov However, the formyl group has its own limitations, including instability under certain conditions and potential side reactions like hydrogenation of the indole ring. nih.gov

Protecting GroupAbbreviationCleavage ConditionsPurpose in Tryptophan Synthesis
tert-ButyloxycarbonylBocAcidic (e.g., TFA)Protection of α-amino or indole nitrogen; can be a source of tert-butyl cations.
FormylForBasic or strong acidProtection of indole nitrogen to prevent tert-butylation and other side reactions.
BenzyloxycarbonylZ or CbzHydrogenolysis, strong acidα-Amino group protection.
9-FluorenylmethoxycarbonylFmocBasic (e.g., piperidine)α-Amino group protection in SPPS.

Formation of Tert-Butylated Tryptophan Analogues as Side Reactions in Solid-Phase Peptide Synthesis

A significant source of tert-butylated tryptophan analogues is their unintended formation as side products during solid-phase peptide synthesis (SPPS), particularly when using the Boc protection strategy. During the acidolytic cleavage step, typically with trifluoroacetic acid (TFA), tert-butyl cations are generated from the removal of Boc groups and other tert-butyl-based side-chain protecting groups. peptide.com

These electrophilic tert-butyl cations can then react with the electron-rich indole ring of tryptophan residues in the peptide chain. peptide.comnih.gov This alkylation is often not regioselective, leading to a mixture of products. However, the formation of 2,5,7-tri-tert-butyltryptophan has been specifically identified as a major product under simulated acidolytic cleavage conditions. researchgate.netnih.gov The rate and specificity of this side reaction are highly dependent on the cleavage reagents used and the local environment of the tryptophan residue within the peptide. researchgate.net

To mitigate this unwanted side reaction, scavengers are added to the cleavage cocktail. These are nucleophilic species that trap the tert-butyl cations before they can react with tryptophan. nih.gov Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thiol-based reagents like dithioethane (DTE) or ethanedithiol (EDT). peptide.comresearchgate.net

ScavengerFunction
WaterReacts with carbocations.
Triisopropylsilane (TIS)Reduces carbocations.
Dithioethane (DTE) / Ethanedithiol (EDT)Traps carbocations through thioether formation.
ThioanisoleTraps carbocations.

Enzymatic and Biocatalytic Approaches to Tryptophan Modification for Analog Synthesis

Biocatalysis offers a powerful and highly selective alternative to chemical synthesis for producing tryptophan analogues. Enzymes can operate under mild, aqueous conditions and exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups. acs.org

The key enzyme in this field is tryptophan synthase (TrpS) , specifically its β-subunit (TrpB). TrpB catalyzes the condensation of indole (or its analogues) with L-serine to form L-tryptophan. nih.gov By supplying a modified indole, such as 5-tert-butylindole, to the enzyme, it is possible to synthesize the corresponding L-tryptophan analogue with high fidelity.

Significant research has focused on the directed evolution of TrpB to enhance its activity and broaden its substrate scope. acs.org Wild-type TrpB often shows limited activity with bulky or electron-deficient indoles. However, engineered variants of TrpB from organisms like Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB) have been developed that show improved catalytic efficiency for a wide range of substituted indoles, including those with substituents at the 4-, 5-, 6-, and 7-positions. acs.orgnih.gov These engineered biocatalysts provide a direct and environmentally benign route to enantiopure 5-substituted tryptophan analogues. nih.govresearchgate.net

Enzyme/VariantOrganism of OriginKey FeatureApplication
Tryptophan Synthase (TrpS)Variousα2β2 complex; catalyzes synthesis of L-tryptophan.Native biosynthesis.
TrpB (β-subunit)VariousCatalyzes indole + L-serine reaction.Synthesis of L-tryptophan analogues.
Engineered PfTrpBPyrococcus furiosusStand-alone activity, thermostable.Platform for directed evolution to access diverse analogues. nih.gov
Engineered TmTrpBThermotoga maritimaHigh activity with 5-substituted indoles.Efficient synthesis of 5-substituted tryptophans. acs.org

Molecular Structure, Conformation, and Spectroscopic Characteristics of 5 Tert Butyl L Tryptophan

Conformational Analysis of Indole (B1671886) Ring Substitution by Bulky Tert-Butyl Groups

The tert-butyl group is notably bulky and its presence on the indole ring of tryptophan is expected to influence the conformational landscape of the molecule. This steric hindrance can affect the orientation of the alaninyl side chain relative to the indole ring. In tryptophan and its derivatives, the side chain can adopt various conformations, and the bulky tert-butyl group may favor or disfavor certain rotamers.

Influence of the Tert-Butyl Group on the Electronic Structure of the Indole Moiety for Spectroscopic Probing

The electronic properties of the indole ring are central to the characteristic spectroscopic signatures of tryptophan, particularly its ultraviolet (UV) absorption and fluorescence. The tert-butyl group, being an alkyl group, is an electron-donating group through an inductive effect. This substitution at the 5-position is expected to perturb the π-electron system of the indole ring.

Studies on various substituted indoles have shown that electron-donating groups can cause a bathochromic (red) shift in the absorption and fluorescence spectra. core.ac.uk Therefore, it is anticipated that 5-tert-Butyl-L-tryptophan would exhibit absorption and emission maxima at slightly longer wavelengths compared to unsubstituted L-tryptophan.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C15H20N2O2 PubChem nih.gov
Molecular Weight 260.33 g/mol PubChem nih.gov
XLogP3 0.6 PubChem nih.gov
Hydrogen Bond Donor Count 3 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov

This table presents data computed by PubChem.

Chiroptical Properties and Stereochemical Integrity of this compound

The chiroptical properties of amino acids, such as those measured by circular dichroism (CD) spectroscopy, are sensitive to the stereochemistry at the α-carbon and the conformation of the side chain. For L-tryptophan and its derivatives, the CD spectrum is influenced by the electronic transitions of the indole chromophore.

The introduction of a bulky tert-butyl group at the 5-position can alter the CD spectrum in several ways. The electronic perturbation of the indole ring can shift the energy of the electronic transitions, and the conformational restrictions imposed by the bulky group can change the rotational strengths of these transitions. Studies on tryptophan derivatives in various environments have demonstrated that changes in the side-chain conformation can lead to significant alterations in the CD spectra. mdpi.com While specific CD data for this compound is not available, it is expected that its spectrum would differ from that of L-tryptophan, reflecting the influence of the 5-tert-butyl substituent.

Theoretical and Computational Studies on Molecular Dynamics and Interactions

Theoretical and computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, are powerful tools for investigating the structure, dynamics, and interactions of molecules. For this compound, such studies could provide valuable insights into its conformational preferences, the energetic barriers to side-chain rotation, and the impact of the tert-butyl group on the electronic structure of the indole ring.

While specific computational studies on this compound are not prominent in the literature, related research on other substituted indoles and tryptophans highlights the utility of these approaches. For instance, molecular mechanics calculations have been used to determine the preferred conformations of substituted indoles, and time-dependent density functional theory (TD-DFT) has been employed to model the CD spectra of tryptophan-containing peptides. mdpi.comcas.cz These methodologies could be applied to this compound to build a more comprehensive understanding of its molecular properties.

Biological Recognition and Mechanistic Investigations of 5 Tert Butyl L Tryptophan Analogues

Interactions with Amino Acid Transporters: L-Type Amino Acid Transporter 1 (LAT1) Inhibition Studies with 5-Substituted Tryptophan Derivatives

The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids and is a target of interest in various diseases, including cancer. nih.govescholarship.orgmdpi.com Research into the structure-activity relationships of L-tryptophan derivatives as LAT1 inhibitors has provided insights into the transporter's binding pocket.

Studies on 5-substituted tryptophan derivatives have shown that modifications at this position can influence their inhibitory activity. For instance, an investigation into various benzyloxy-L-tryptophan isomers revealed that the 5-substituted derivative, 5-benzyloxy-L-tryptophan, was the most potent inhibitor of [³H]-L-leucine uptake in HT-29 human colon carcinoma cells, with a half-maximal inhibitory concentration (IC50) of 19 μM. nih.govresearchgate.netnih.gov In contrast, the 4-, 6-, and 7-benzyloxy analogues showed no significant inhibition at concentrations up to 100 μM. nih.govnih.gov

Interestingly, while the introduction of a substituent at the 5-position was tolerated, increasing the steric bulk at this position did not necessarily lead to an improvement in inhibitory potency. nih.govnih.gov Although specific inhibitory data for 5-tert-butyl-L-tryptophan is not extensively documented in these particular studies, the general observation suggests that while the bulky tert-butyl group would be accommodated, it might not enhance the inhibitory effect compared to other substituents. It is noteworthy that none of the tested benzyloxy-L-tryptophan derivatives were found to be substrates for LAT1-mediated transport, indicating that these modifications convert the amino acid from a substrate to an inhibitor. nih.govnih.gov

Further research on substituted phenylalanine analogues has shown that incorporating a bulky, hydrophobic tert-butyl group at the meta position can increase affinity for LAT1. escholarship.org This finding suggests that a similar substitution on the indole (B1671886) ring of tryptophan could potentially enhance binding to the transporter.

CompoundCell LineAssayIC50 (μM)Reference
5-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine uptake19 nih.govresearchgate.net
4-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine uptake> 100 nih.gov
6-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine uptake> 100 nih.gov
7-Benzyloxy-L-tryptophanHT-29[³H]-L-leucine uptake> 100 nih.gov

Enzyme Substrate or Inhibitor Recognition Profiles: Indoleamine 2,3-Dioxygenase (IDO1) Pathway Modulation by Tryptophan Analogues

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. frontiersin.orgacs.orgfrontiersin.orgfortislife.com This pathway is implicated in immune regulation, and IDO1 is a therapeutic target in various diseases, including cancer. frontiersin.orgfortislife.comgoogle.com

IDO1 exhibits broad substrate specificity and can metabolize various tryptophan analogues. frontiersin.org However, many tryptophan derivatives, particularly those modified at the indole ring, have been investigated as potential inhibitors of IDO1. While numerous tryptophan and indole derivatives have been identified as IDO1 inhibitors, many exhibit only moderate activity. acs.org

EnzymeNatural SubstrateKnown Analogue Substrates/InhibitorsReference
Indoleamine 2,3-dioxygenase 1 (IDO1)L-TryptophanD-Tryptophan, 5-Hydroxy-L-tryptophan, Tryptamine, Serotonin (B10506) frontiersin.org
Indoleamine 2,3-dioxygenase 2 (IDO2)L-Tryptophan5-Methoxytryptophan frontiersin.org
Tryptophan 2,3-dioxygenase (TDO)L-Tryptophan- frontiersin.org

Integration into Peptides and Proteins: Impact on Biomacromolecular Structure and Function

The incorporation of modified amino acids into peptides is a common strategy to enhance their therapeutic properties, such as stability, hydrophobicity, and biological activity. The tert-butyl group is frequently employed in peptide synthesis, most notably as a protecting group for the alpha-amino function (Boc-protection) and for side chains of certain amino acids. peptide.compeptide.com

During solid-phase peptide synthesis (SPPS), the tert-butylation of the tryptophan indole ring has been identified as a potential side reaction, particularly when using tert-butyl-based protecting groups. peptide.comnih.gov This highlights the reactivity of the indole ring and the feasibility of introducing such modifications. The deliberate incorporation of this compound would likely be achieved using a pre-synthesized Fmoc-protected derivative in a standard SPPS protocol. wiley.com

The enhanced stability of peptides containing tert-butylated tryptophan derivatives is another potential advantage. The bulky tert-butyl group can provide steric hindrance, protecting the peptide backbone from enzymatic degradation. chemimpex.com

Receptor Binding Characterization of Sterically Modified Tryptophan Derivatives

The modification of amino acids within a peptide sequence can dramatically alter its binding affinity and selectivity for specific receptors. Sterically modified tryptophan derivatives are of particular interest in the design of peptide-based therapeutics targeting G-protein coupled receptors (GPCRs) and other receptor systems. frontiersin.org

While specific receptor binding data for this compound is scarce, studies on related "neo-tryptophan" derivatives incorporated into neurotensin (B549771) (NT) peptide analogues have demonstrated the impact of such modifications. patsnap.comnih.gov For example, the substitution of the natural tryptophan at position 11 of neurotensin with a modified tryptophan analogue can significantly alter the peptide's binding affinity for neurotensin receptors (NTRs). acs.orggoogle.com

The introduction of a bulky hydrophobic group like a tert-butyl moiety on the tryptophan indole ring can create a larger lipophilic surface for interaction with the receptor's binding pocket. frontiersin.org This can lead to enhanced binding affinity and, in some cases, altered receptor subtype selectivity. The precise effect would depend on the specific topology of the receptor's binding site and whether the additional bulk can be accommodated in a favorable orientation. Further radioligand binding assays and functional studies would be necessary to characterize the receptor binding profile of peptides containing this compound.

Peptide AnalogueReceptor TargetEffect of Tryptophan ModificationReference
NT66L (Neurotensin analogue)Neurotensin Receptor 1 (NTR-1)High affinity (Ki = 0.85 nM) nih.gov
NTRC-824 (Nonpeptide)Neurotensin Receptor 2 (NTS2)Selective agonist acs.org

Applications in Chemical Biology and Advanced Research Probes

Design and Synthesis of Bioactive Peptides and Peptidomimetics Incorporating 5-tert-Butyl-L-tryptophan

The incorporation of this compound into peptide sequences is a key strategy in the development of new therapeutic agents and research tools. The tert-butyl group offers steric bulk and increased lipophilicity, which can significantly influence the peptide's conformation, stability, and interaction with biological targets.

One notable application is in the synthesis of antimicrobial peptides. For instance, a modified tripeptide with the general structure RTbtR-X, where Tbt represents 2,5,7-tri(tert-butyl)tryptophan, has shown promise. nih.gov The most effective of these, LTX-109, features a C-terminal amide substituted with an ethylphenyl group. nih.gov The bulky tert-butyl groups on the tryptophan residue are crucial for the peptide's antimicrobial activity. nih.gov

In the realm of peptidomimetics, which are compounds that mimic the structure and function of peptides, this compound serves as a valuable building block. These mimics are often designed to have improved properties over their natural peptide counterparts, such as enhanced stability against enzymatic degradation. The tert-butyl group can help to enforce a specific conformation required for biological activity.

The synthesis of these modified peptides typically involves solid-phase peptide synthesis (SPPS), a standard method for building peptide chains. peptide.com Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often used on the amino group of this compound to prevent unwanted side reactions during synthesis. chemimpex.comcymitquimica.com The tert-butyl group on the indole (B1671886) ring of tryptophan can also serve as a protecting group itself, preventing side reactions like tert-butylation that can occur during peptide synthesis. peptide.comnih.gov

Table 1: Examples of Bioactive Peptides and Peptidomimetics with Tryptophan Derivatives

Compound/ClassModificationApplication/Significance
LTX-109Contains 2,5,7-tri(tert-butyl)tryptophanAntimicrobial agent with promising activity. nih.gov
Thiazole-based peptidesOften contain modified tryptophan residuesExhibit a range of biological activities including antifungal, antibiotic, and antitumor properties. beilstein-journals.org
DRP-104 ProdrugsTryptophan replaced with other amino acidsInvestigated for improved metabolic stability and tumor delivery of the chemotherapy agent DON. acs.org
Lysocin E DerivativesIncorporation of tryptophan isomersUsed to study the importance of indole orientation for antibacterial activity. researchgate.net

Development of Molecular Probes for Cellular Pathways and Enzyme Activity Studies

The unique properties of this compound and its derivatives make them valuable components in the design of molecular probes for studying cellular pathways and enzyme activity. These probes can be used to investigate complex biological processes in real-time and with high specificity.

A significant area of application is in the development of probes for positron emission tomography (PET) imaging. nih.govresearchgate.net For example, radiolabeled tryptophan derivatives, such as 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT), have been synthesized to act as potential imaging agents for the enzyme indoleamine 2,3-dioxygenase (IDO1). nih.gov IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is implicated in cancer and immune responses. nih.gov The introduction of a fluorine-18 (B77423) atom allows for non-invasive imaging of IDO1 activity in vivo. nih.govresearchgate.net

The tert-butyl group in these probes can serve multiple purposes. It can modulate the probe's lipophilicity, influencing its ability to cross cell membranes and its biodistribution. It can also be used to fine-tune the electronic properties of the indole ring, which can affect its interaction with target enzymes. Furthermore, the steric bulk of the tert-butyl group can be exploited to create probes with high selectivity for a particular enzyme or receptor.

In addition to PET probes, tryptophan derivatives are used to create fluorescent probes for studying enzyme activity in vitro. For instance, the intrinsic fluorescence of the indole ring can be harnessed to develop probes that change their fluorescence properties upon binding to a target or being modified by an enzyme. This allows for the continuous monitoring of enzyme kinetics and the screening of potential inhibitors.

Table 2: Molecular Probes Based on Tryptophan Derivatives

Probe Name/ClassKey FeatureApplication
5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT)Radiolabeled with ¹⁸FPET imaging of indoleamine 2,3-dioxygenase (IDO1) activity. nih.gov
[¹¹C]-AMTRadiolabeled with ¹¹CPET imaging to study brain serotonin (B10506) synthesis and kynurenine pathway metabolism. nih.gov
L- and D-5-[¹⁸F]fluorotryptophanRadiolabeled with ¹⁸FPET imaging probes for indoleamine and tryptophan 2,3-dioxygenases. researchgate.net

Role in Synthetic Route Development for Complex Natural Products and Analogues

The development of synthetic routes to complex natural products and their analogues is a significant challenge in organic chemistry. This compound and other tryptophan derivatives play a crucial role as building blocks and intermediates in these synthetic endeavors.

The indole ring of tryptophan is a common motif in a wide variety of natural products with diverse biological activities. The ability to introduce modifications to the indole ring, such as the addition of a tert-butyl group, provides chemists with a powerful tool to create analogues with altered or improved properties. For example, the synthesis of analogues of the natural product lysocin E, which has antibacterial activity, has been achieved by incorporating different tryptophan isomers. researchgate.net This allows for the investigation of the structure-activity relationship and the identification of key structural features responsible for its biological function. researchgate.net

The tert-butyl group can also be used as a strategic protecting group during the synthesis of complex molecules. Its stability under a range of reaction conditions allows for selective transformations at other parts of the molecule without affecting the indole ring. The tert-butyl group can then be removed at a later stage of the synthesis to yield the final product.

Furthermore, the development of new synthetic methods for the functionalization of the tryptophan indole ring is an active area of research. These methods, which often involve transition metal catalysis, allow for the direct introduction of various substituents, including tert-butyl groups, at specific positions on the indole ring. orgsyn.org This provides access to a wide range of novel tryptophan derivatives that can be used as building blocks in the synthesis of complex natural products and their analogues.

Construction of Supramolecular Assemblies and Advanced Materials utilizing Tryptophan Derivatives

The self-assembly of molecules into well-defined supramolecular structures is a powerful approach for the creation of advanced materials with novel properties. Tryptophan and its derivatives, including this compound, are attractive building blocks for the construction of these assemblies due to the presence of the indole ring, which can participate in various non-covalent interactions such as π-π stacking and hydrogen bonding. mdpi.comacs.org

The tert-butyl group in this compound can play a significant role in directing the self-assembly process. Its steric bulk can influence the packing of the molecules, leading to the formation of specific supramolecular architectures. For example, tryptophan derivatives have been shown to self-assemble into various structures, including hydrogels, nanoparticles, and nanotubes. mdpi.comnih.govrsc.org

One interesting application is the development of antibacterial hydrogels from tryptophan derivatives. mdpi.com These hydrogels are formed by the self-assembly of N-benzyloxycarbonyl-L-tryptophan molecules, driven by π-π stacking and hydrogen bonding interactions. mdpi.com The resulting hydrogel exhibits sustained release properties and excellent antibacterial activity. mdpi.com

Furthermore, tryptophan derivatives have been incorporated into larger molecular scaffolds, such as calixarenes, to create new types of supramolecular hosts. nih.gov These hosts can bind to guest molecules with high selectivity, opening up possibilities for applications in sensing, catalysis, and drug delivery. The tert-butyl groups on the calixarene (B151959) framework, combined with the tryptophan-derived substituents, contribute to the formation of stable, fluorescently active nanoparticles in aqueous solution. nih.gov

Analytical Methodologies for Characterization and Quantification in Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Derivative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are powerful tools for the analysis of tryptophan derivatives. These techniques are essential for separating complex mixtures and identifying and quantifying individual components.

In the analysis of tryptophan metabolites, UHPLC-MS/MS methods have been developed for the targeted analysis of tryptophan and its numerous metabolites in biological matrices like serum and cerebrospinal fluid. molnar-institute.comresearchgate.netnih.gov These methods are designed to be robust and handle the diverse chemical properties of these compounds, from acidic to basic and nonpolar functional groups. molnar-institute.comresearchgate.netnih.gov To achieve accurate quantification, stable isotope-labeled internal standards are often employed. molnar-institute.com The use of reversed-phase columns is common, and optimization of the gradient elution and temperature is critical for achieving good separation. molnar-institute.com For instance, a gradient can be programmed to linearly change the eluent composition, such as from 10% to 90% methanol (B129727) containing 0.1% formic acid, over a set time. molnar-institute.com

The versatility of UHPLC-MS allows for the analysis of both underivatized and derivatized forms of tryptophan metabolites. researchgate.netnih.gov For example, some compounds may be analyzed as butyl esters to improve their chromatographic behavior. researchgate.netnih.gov The validation of these methods is performed according to stringent guidelines from bodies like the ICH and FDA to ensure reliability, covering aspects such as precision, accuracy, sensitivity, and recovery. molnar-institute.comresearchgate.netnih.gov

Recent advancements have led to the development of comprehensive UHPLC-ESI-MS/MS assays capable of quantifying a large number of neurotransmitters and tryptophan metabolites simultaneously in various biological samples, including feces, serum, and brain tissue. acs.org These high-resolution methods offer significant benefits in terms of accuracy and sensitivity. acs.org

Table 1: HPLC and UHPLC-MS Parameters for Tryptophan Derivative Analysis

ParameterHPLCUHPLC-MS
Column Jupiter C18 (5 µm, 300 Å, 250x1 mm) nih.govReversed-phase columns molnar-institute.com
Mobile Phase Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile (B52724) nih.govSolvent A: 0.1% Formic Acid (FA); Solvent B: 0.1% FA in Methanol molnar-institute.com
Gradient Step gradient nih.govLinear gradient (e.g., 10% to 90% B) molnar-institute.com
Flow Rate 0.5 mL/min nih.gov300 µL/min molnar-institute.com
Detection UV at 280 nm nih.govQ ExactiveTM Plus Hybrid Quadrupole-Orbitrap Mass Spectrometer molnar-institute.comresearchgate.net
Derivatization Not always requiredCan be used for specific analytes (e.g., butyl ester) researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 5-tert-Butyl-L-tryptophan and its derivatives. It provides comprehensive information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

¹H and ¹³C NMR are routinely used to confirm the structure of synthesized tryptophan derivatives. beilstein-journals.orguq.edu.au For instance, in the synthesis of N-Boc-L-tryptophan, ¹H and ¹³C NMR spectra are used to verify the final product. uq.edu.au The chemical shifts (δ) in the NMR spectra are characteristic of the different protons and carbons in the molecule, and their coupling patterns provide information about neighboring atoms. uq.edu.au For example, the tert-butyl group will show a characteristic singlet in the ¹H NMR spectrum.

NMR is also crucial in identifying side products formed during chemical synthesis, such as the tert-butylation of the tryptophan indole (B1671886) ring. researchgate.net Studies have shown that the rate and specificity of tert-butylation are highly dependent on the reaction conditions and the environment of the tryptophan residue. researchgate.net Spectroscopic methods, particularly mass spectrometry and NMR, have been instrumental in the structural elucidation of various tert-butylated tryptophan products. nih.gov

Table 2: Representative ¹H NMR Data for a Tryptophan Derivative

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Indole NH8.17s-
Aromatic CH7.54-7.53d7.0
Aromatic CH7.34-7.33d7.0
Aromatic CH7.19-7.16t-
Aromatic CH7.11-7.09t-
Indole C2-H6.98s-
α-CH4.64-4.63d7.0
β-CH₂3.28-3.27m-
Boc (CH₃)₃1.42bs-
Data derived from a representative N-Boc-L-tryptophan derivative. uq.edu.au

Mass Spectrometry (MS) for Molecular Weight Confirmation and Modified Residue Identification

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and identifying any modifications to the tryptophan residue. It is often coupled with a separation technique like HPLC or UHPLC.

Electrospray ionization (ESI) is a common ionization method used for the analysis of tryptophan derivatives. beilstein-journals.org High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. acs.org For example, the calculated exact mass of this compound is 260.152477885 Da. nih.gov

MS/MS (tandem mass spectrometry) is particularly useful for structural elucidation and identifying modified residues within peptides. researchgate.net In MS/MS, a specific ion is selected and fragmented, and the resulting fragment ions provide detailed structural information. This technique has been used to characterize the tert-butylation of tryptophan residues in synthetic peptides. researchgate.net Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another MS technique that has been successfully used for this purpose. researchgate.net

Chiral Chromatography for Assessment of Enantiomeric Purity

The assessment of enantiomeric purity is critical for chiral molecules like this compound, as different enantiomers can have distinct biological activities. Chiral chromatography is the primary method used for this purpose.

Chiral stationary phases (CSPs) are used in HPLC to separate enantiomers. sigmaaldrich.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For amino acid derivatives, polysaccharide-based CSPs are often effective. acs.org The choice of mobile phase is also crucial and can include normal-phase, reversed-phase, or polar ionic modes. sigmaaldrich.com

The enantiopurity of synthesized tryptophan derivatives is often analyzed by chiral HPLC to ensure that no epimerization has occurred during the reaction. acs.org For example, in the synthesis of Fmoc-(CF3S)Trp-OH, chiral HPLC was used to confirm the enantiomeric purity of the product. acs.org

Table 3: Chiral Chromatography Conditions for Amino Acid Derivatives

ParameterTypical Conditions
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane/Ethyl Acetate with Diethylamine researchgate.net
Flow Rate 1.0 mL/min (for method development) sigmaaldrich.com
Detection UV

Spectrophotometric Methods for Tryptophan and Derivatives in Research Applications

Spectrophotometric methods offer a simpler and often more rapid approach for the quantification of tryptophan and its derivatives in various samples. tsijournals.complos.orgnih.gov These methods are typically based on colorimetric reactions or the intrinsic UV absorbance of the indole ring.

One method involves a colorimetric reaction where a diazotized intermediate couples with tryptophan to produce a colored product with an absorption maximum around 522 nm. tsijournals.comresearchgate.net The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of tryptophan. tsijournals.comresearchgate.net Such methods can be adapted for flow injection analysis, allowing for rapid and automated measurements. tsijournals.com

Another approach utilizes derivative spectrophotometry. nih.govoup.com By calculating the derivative of the UV absorption spectrum, it is possible to eliminate interferences from other UV-absorbing compounds, such as tyrosine, which can be a significant advantage when analyzing complex samples like protein hydrolysates. oup.com This technique enhances the specificity and accuracy of the measurement. nih.gov

Recently, a method based on the Hopkins-Cole reaction was improved for the colorimetric determination of tryptophan, using safer reagents and providing a rapid analysis time. plos.orgnih.gov This method produces a crimson color with an absorption peak at 525 nm. plos.orgnih.gov

Table 4: Comparison of Spectrophotometric Methods for Tryptophan Determination

MethodPrincipleWavelength (λmax)Key Features
Azo-coupling Reaction Diazotized intermediate couples with tryptophan522 nmStable colored product, suitable for flow injection analysis. tsijournals.comresearchgate.net
Derivative Spectrophotometry Fourth-derivative of UV absorption spectrum~285.5 nm (analytical band)Eliminates interference from tyrosine and other UV absorbers. oup.com
Modified Hopkins-Cole Colorimetric reaction with sodium hypochlorite525 nmUses safer reagents, rapid 10-minute assay. plos.orgnih.gov

Future Research Directions and Conceptual Challenges for 5 Tert Butyl L Tryptophan Research

Exploring Positional Isomer Effects on Molecular Interactions and Biological Recognition

The precise positioning of substituents on the tryptophan indole (B1671886) ring can significantly influence its biological activity and molecular interactions. researchgate.net Future research will likely focus on a systematic comparison of 5-tert-Butyl-L-tryptophan with its positional isomers, such as 6-tert-Butyl-L-tryptophan and 7-tert-Butyl-L-tryptophan, to dissect the impact of substituent location.

Key research questions in this area include:

How does the position of the tert-butyl group affect binding affinity and selectivity for specific protein targets, such as enzymes and receptors?

What are the differences in the conformational preferences of peptides and proteins when this compound is incorporated at various positions compared to its isomers?

Can positional isomers of tert-butyl-L-tryptophan be used to probe and differentiate distinct sub-pockets or interaction surfaces within a protein binding site?

Studies on other substituted tryptophans have already demonstrated that even minor changes in substituent placement can lead to significant differences in biological outcomes. For instance, investigations into 5- and 6-boronotryptophans revealed differential transport efficiencies in cancer cell lines. nih.gov Similarly, computational analyses suggest that 5- and 7-substituted tryptophans may exhibit different reactivity towards oxidants compared to their 6-substituted counterparts. researchgate.net A detailed comparative analysis of tert-butylated tryptophan isomers will provide a clearer understanding of the structure-activity relationships governing their interactions.

Development of Advanced Stereoselective Synthetic Strategies for Site-Specific Functionalization

The ability to chemically modify this compound and other tryptophan analogs at specific sites is crucial for creating tailored molecular probes and therapeutic agents. While methods for the functionalization of tryptophan exist, developing highly stereoselective strategies that can be applied to complex molecules like peptides remains a challenge. acs.orgchim.it

Future synthetic efforts will likely concentrate on:

Late-stage functionalization: Developing methods to modify the indole ring of this compound within a peptide sequence, which would allow for the creation of diverse peptide libraries. chinesechemsoc.orgnih.gov

Biocatalysis: Utilizing enzymes, such as engineered tryptophan synthases, to catalyze the synthesis of enantiomerically pure this compound and its derivatives. acs.org This approach offers a greener and more efficient alternative to traditional chemical synthesis.

Orthogonal protecting group strategies: Designing protecting group schemes that allow for the selective modification of different positions on the this compound molecule without affecting other reactive groups in a peptide. chim.it

Recent advancements in the C-H functionalization of tryptophan residues using photocatalysis and transition-metal catalysis provide promising avenues for the site-specific modification of this compound. mdpi.com These methods offer the potential to introduce a wide range of functional groups, including those that can be used for bioorthogonal chemistry. nih.gov

Integration of this compound into Complex Biological Systems for In-Depth Mechanistic Studies

The incorporation of unnatural amino acids like this compound into proteins is a powerful technique for studying protein structure, function, and dynamics in a cellular context. nih.govacs.orgfrontiersin.orgnih.govplos.org The bulky and hydrophobic nature of the tert-butyl group can be used to probe specific molecular environments and interactions.

Future research in this area will involve:

Genetic code expansion: Optimizing orthogonal aminoacyl-tRNA synthetase/tRNA pairs for the efficient and high-fidelity incorporation of this compound into proteins in various expression systems, including mammalian cells. nih.gov

Probing protein-protein interactions: Using this compound as a bulky probe to investigate the role of specific tryptophan residues at protein-protein interfaces. researchgate.net

Investigating protein folding and stability: Studying how the incorporation of this sterically demanding amino acid affects protein folding pathways, conformational stability, and dynamics. acs.org The unique fluorescent properties of tryptophan and its analogs can be exploited for these studies. researchgate.net

The ability to introduce this compound at any desired position in a protein opens up exciting possibilities for detailed mechanistic studies that are not possible with natural amino acids alone.

Design of Next-Generation Molecular Tools for Targeted Research Applications

The distinct properties of this compound make it an excellent candidate for the development of novel molecular tools for a range of research applications.

Future directions in this area include:

Fluorescent Probes: While the intrinsic fluorescence of tryptophan is a valuable tool, the development of this compound-based probes with tailored photophysical properties (e.g., longer wavelength emission, sensitivity to specific analytes) could offer significant advantages. researchgate.netresearchgate.net

Covalent Inhibitors and Probes: The indole ring of tryptophan can be targeted for covalent modification. nih.gov Designing this compound derivatives that can form covalent bonds with their target proteins would enable the development of highly specific inhibitors and activity-based probes.

PET Imaging Agents: The incorporation of isotopes into this compound could lead to the development of novel PET imaging agents for studying tryptophan metabolism in diseases like cancer. researchgate.netresearchgate.net

The design and synthesis of such molecular tools will require a multidisciplinary approach, combining organic chemistry, biochemistry, and biophysics. The continued exploration of this compound and its derivatives promises to yield a new generation of powerful tools for understanding complex biological processes.

Q & A

Q. How can researchers optimize search strategies to identify peer-reviewed studies on this compound analogs?

  • Methodology :
  • Use Boolean operators: ("this compound" OR "tryptophan analog") AND ("protein engineering" OR "metabolism").
  • Filter databases (PubMed, SciFinder) by publication type (article, review) and exclude preprints.
  • Track citations via Web of Science to identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.